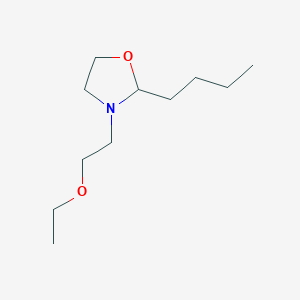![molecular formula C24H22O4 B12553125 2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] CAS No. 143304-61-4](/img/structure/B12553125.png)
2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is an organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by two 4-methoxyphenyl ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] typically involves the condensation of 4-methoxyacetophenone with terephthalaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its electronic properties are influenced by the conjugation of the aromatic rings and the presence of electron-donating methoxy groups, which affect its conductivity and luminescence.
Comparison with Similar Compounds
Similar Compounds
1,4-Diacetylbenzene: Similar structure but lacks the methoxy groups.
2,2’-Bis(4-methoxyphenyl)propane: Similar methoxy substitution but different core structure.
4,4’-Dimethoxybenzophenone: Similar methoxy substitution but different connectivity.
Uniqueness
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is unique due to its combination of a 1,4-phenylene core and two 4-methoxyphenyl ethanone groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
Properties
CAS No. |
143304-61-4 |
|---|---|
Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C24H22O4/c1-27-21-11-7-19(8-12-21)23(25)15-17-3-5-18(6-4-17)16-24(26)20-9-13-22(28-2)14-10-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
VHLMSQMTWJHLQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


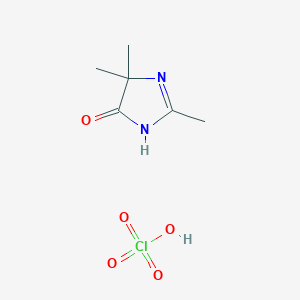
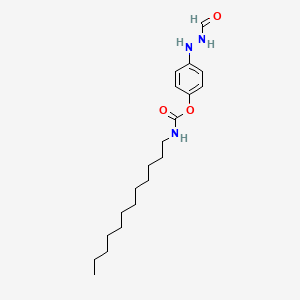
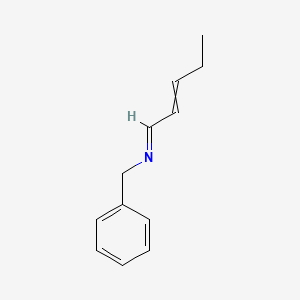
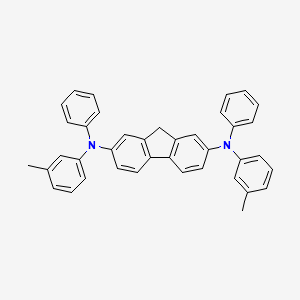

![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

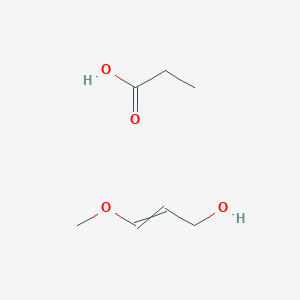

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
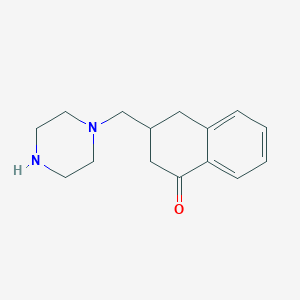
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
